molecular formula C11H10ClN5O B13348220 5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one

5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13348220
M. Wt: 263.68 g/mol
InChI Key: TXCOXNAQQURUPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate diketone to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. This compound also affects various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H10ClN5O/c12-7-2-1-3-8(4-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6,9-10H,13H2

InChI Key

TXCOXNAQQURUPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

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